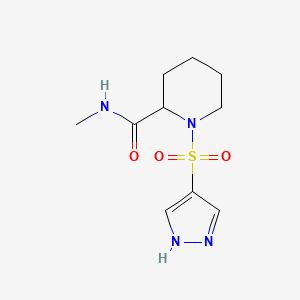![molecular formula C16H17FN2 B7559798 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine, also known as FMA, is a synthetic compound used in scientific research. FMA is a member of the quinoline family and is structurally similar to other compounds such as quinine and chloroquine.
作用机制
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to reduce fever in animal models of fever. This compound has a good safety profile and does not produce significant adverse effects in animal models.
实验室实验的优点和局限性
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has several advantages for use in lab experiments. This compound is a selective COX-2 inhibitor and does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes this compound a safer alternative to non-selective COX inhibitors such as aspirin and ibuprofen. This compound is also a potent inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological systems. However, this compound has some limitations for lab experiments. This compound has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and potency. These analogs could be useful tools for studying the role of COX-2 in various biological systems and could also have potential therapeutic applications. Finally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine involves the reaction of 4-fluorobenzylamine with 2-cyanobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to yield this compound. This synthetic method is efficient and yields high purity this compound.
科学研究应用
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been used in scientific research to study its effects on various biological systems. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-13-8-6-12(7-9-13)11-19-10-2-3-14-15(18)4-1-5-16(14)19/h1,4-9H,2-3,10-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYWQTDLWABMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)


![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)

![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)
